3-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrochloride
Overview
Description
3-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrochloride is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The benzoic acid moiety can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 3-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target proteins. This compound may also influence signaling pathways and cellular processes through its binding to these targets .
Comparison with Similar Compounds
Similar Compounds
- **2-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid
- **4-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid
- **3-[[4-(2,3-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid
Uniqueness
3-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrochloride is unique due to its specific substitution pattern on the thiazole ring and the benzoic acid moiety. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds .
Properties
IUPAC Name |
3-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S.ClH/c1-11-6-7-13(8-12(11)2)16-10-23-18(20-16)19-15-5-3-4-14(9-15)17(21)22;/h3-10H,1-2H3,(H,19,20)(H,21,22);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFNSJHRWVCIBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=CC(=C3)C(=O)O)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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